molecular formula C26H25ClF2N6O3 B8340802 N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-nitro-benzamide hydrochloride

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-nitro-benzamide hydrochloride

Cat. No. B8340802
M. Wt: 543.0 g/mol
InChI Key: BSXNOXAXSXTTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102662B2

Procedure details

To a solution of N-[5-(3,5-difluoro-benzyl)-1-trityl-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-nitro-benzamide (28.5 mg, 0.04 mmol) in dioxane (1 mL), 4 M HCl in dioxane (0.1 mL) was added and the mixture was stirred at room temperature for 1 hour. After concentration the residue was suspended in diethyl ether/MeOH 1:1, stirred for 20 min, filtered, washed with the same solvent mixture and dried. The desired product was obtained as hydrochloride derivative (19 mg, 87%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:53]=[C:54]([F:56])[CH:55]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11](C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[N:10]=[C:9]2[NH:34][C:35](=[O:52])[C:36]1[CH:41]=[CH:40][C:39]([N:42]2[CH2:47][CH2:46][N:45]([CH3:48])[CH2:44][CH2:43]2)=[CH:38][C:37]=1[N+:49]([O-:51])=[O:50].[ClH:57]>O1CCOCC1>[ClH:57].[F:56][C:54]1[CH:53]=[C:4]([CH:3]=[C:2]([F:1])[CH:55]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2[NH:34][C:35](=[O:52])[C:36]1[CH:41]=[CH:40][C:39]([N:42]2[CH2:43][CH2:44][N:45]([CH3:48])[CH2:46][CH2:47]2)=[CH:38][C:37]=1[N+:49]([O-:51])=[O:50].[ClH:57] |f:3.4|

Inputs

Step One
Name
Quantity
28.5 mg
Type
reactant
Smiles
FC=1C=C(CC=2C=C3C(=NN(C3=CC2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)NC(C2=C(C=C(C=C2)N2CCN(CC2)C)[N+](=O)[O-])=O)C=C(C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration the residue
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with the same solvent mixture
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.FC=1C=C(CC=2C=C3C(=NNC3=CC2)NC(C2=C(C=C(C=C2)N2CCN(CC2)C)[N+](=O)[O-])=O)C=C(C1)F
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.